molecular formula C16H27NO B8693009 2-Amino-4,6-bis(2-methylbutan-2-yl)phenol CAS No. 23786-32-5

2-Amino-4,6-bis(2-methylbutan-2-yl)phenol

Cat. No. B8693009
CAS RN: 23786-32-5
M. Wt: 249.39 g/mol
InChI Key: FVSGONBRARQDFN-UHFFFAOYSA-N
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Description

2-Amino-4,6-bis(2-methylbutan-2-yl)phenol is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4,6-bis(2-methylbutan-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-bis(2-methylbutan-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

23786-32-5

Product Name

2-Amino-4,6-bis(2-methylbutan-2-yl)phenol

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

2-amino-4,6-bis(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C16H27NO/c1-7-15(3,4)11-9-12(16(5,6)8-2)14(18)13(17)10-11/h9-10,18H,7-8,17H2,1-6H3

InChI Key

FVSGONBRARQDFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)N)O)C(C)(C)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Di-tert-pentylphenol (93.8 g, 0.4 mol), sodium nitrite (0.6 g, 0.009 mol), 60 mL of water, and 300 mL of propyl acetate were stirred mechanically in a one liter flask at 15-20°. Nitric acid (37.8 g of 70% acid, 0.42 mol) was added slowly via dropping funnel over 30 min keeping the temperature between 25 and 300. The mixture was then stirred vigorously for an additional hour before draining off the lower aqueous phase. The organic layer was washed with a solution of 21 g of sodium bicarbonate in 300 mL of water, passed through 9 g of activated charcoal, and concentrated under reduced pressure to an oil. Palladium catalyst (5 g of 5% Pd/C, 50% wet with water) was added to the oily nitrophenol dissolved in 240 mL of isopropyl alcohol. The mixture was heated with a 55° water bath before slowly adding over 1 h a solution of potassium formate (135 g, 1.6 mol) in 130 mL of water while keeping the temperature under 65°. After stirring an additional hour at 55-60°, the mixture was diluted with 300 mL of propyl acetate and 200 mL of warm water and filtered to remove catalyst. The catalyst was washed with 75 mL of propyl acetate and 75 mL of water. The combined propyl acetate layer was separated, washed with water and then brine, concentrated, and diluted with 200 mL of heptane to crystallize the product. After filtering and drying, 85.9 g (86%) of 2-amino-4,6-di-tert-pentylphenol were obtained.
Quantity
93.8 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Quantity
135 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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